molecular formula C6H2F6S B14404725 2,4-Bis(trifluoromethyl)thiophene CAS No. 87721-34-4

2,4-Bis(trifluoromethyl)thiophene

Cat. No.: B14404725
CAS No.: 87721-34-4
M. Wt: 220.14 g/mol
InChI Key: RCRRYAXQJRZEKK-UHFFFAOYSA-N
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Description

2,4-Bis(trifluoromethyl)thiophene is a specialized thiophene derivative valued in research for its unique electronic properties. Thiophenes are a class of five-membered aromatic heterocycles containing a sulfur atom, recognized as a privileged scaffold in medicinal and material chemistry . This compound is of significant interest in the field of organic electronics. The strong electron-withdrawing nature of the trifluoromethyl groups makes this and similar bis(trifluoromethyl)thiophene compounds valuable building blocks for tuning the optical and electronic properties of conjugated materials . Such properties are crucial for developing advanced materials, including organic semiconductors and non-fullerene acceptors for polymer solar cells (OSCs) . Researchers also study the photochemical behavior of related bis(trifluoromethyl)thiophenes, such as their photoisomerization, which is an important area of investigation in organic chemistry . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

87721-34-4

Molecular Formula

C6H2F6S

Molecular Weight

220.14 g/mol

IUPAC Name

2,4-bis(trifluoromethyl)thiophene

InChI

InChI=1S/C6H2F6S/c7-5(8,9)3-1-4(13-2-3)6(10,11)12/h1-2H

InChI Key

RCRRYAXQJRZEKK-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1C(F)(F)F)C(F)(F)F

Origin of Product

United States

Advanced Characterization Techniques for Structural Elucidation and Molecular Architecture of 2,4 Bis Trifluoromethyl Thiophene

Spectroscopic Methodologies

Spectroscopic techniques are indispensable for elucidating the structural details of 2,4-Bis(trifluoromethyl)thiophene. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools employed for this purpose, each providing unique and complementary information.

NMR spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative. rsc.orgorgsyn.orgnist.govnih.govfluorine1.ru

Proton NMR (¹H NMR) spectroscopy provides information about the hydrogen atoms within a molecule. In the case of this compound, the thiophene (B33073) ring contains two hydrogen atoms at positions 3 and 5. The chemical shifts and coupling patterns of these protons are characteristic of their positions on the substituted thiophene ring.

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-3~7.5-8.0Quartet (q)
H-5~7.8-8.2Singlet (s) or fine multiplet

This table is based on typical chemical shift ranges for similar compounds and may not represent the exact values for this compound.

The proton at position 3 (H-3) is expected to show a quartet splitting pattern due to coupling with the adjacent trifluoromethyl group at position 4. The proton at position 5 (H-5) would likely appear as a singlet or a finely split multiplet, as it is further removed from the trifluoromethyl groups.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound are influenced by the electronegativity of the sulfur atom and the strong electron-withdrawing trifluoromethyl groups.

Carbon Atom Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
C-2~140-150Quartet (q)
C-3~120-130Singlet (s) or fine multiplet
C-4~145-155Quartet (q)
C-5~125-135Singlet (s) or fine multiplet
CF₃ at C-2~120-125Quartet (q)~275
CF₃ at C-4~120-125Quartet (q)~275

This table is based on typical chemical shift ranges for similar compounds and may not represent the exact values for this compound.

The carbon atoms directly attached to the trifluoromethyl groups (C-2 and C-4) will exhibit characteristic quartet splitting patterns in the ¹³C NMR spectrum due to coupling with the three fluorine atoms. The chemical shifts of the trifluoromethyl carbons themselves are also observed as quartets with large coupling constants. rsc.orgorgsyn.orgnist.gov

Fluorine-19 NMR (¹⁹F NMR) spectroscopy is a highly sensitive technique for the characterization of organofluorine compounds. nih.govnih.gov For this compound, ¹⁹F NMR provides distinct signals for the two trifluoromethyl groups, and their chemical shifts can be indicative of the electronic environment within the thiophene ring. orgsyn.orgnist.gov The signals for the trifluoromethyl groups are typically observed as singlets in the proton-decoupled ¹⁹F NMR spectrum.

Fluorine Moiety Chemical Shift (δ, ppm) Multiplicity
CF₃ at C-2~ -60 to -65Singlet (s)
CF₃ at C-4~ -60 to -65Singlet (s)

This table is based on typical chemical shift ranges for trifluoromethyl groups on aromatic rings and may not represent the exact values for this compound.

The precise chemical shifts of the two CF₃ groups can provide insights into the electronic distribution within the thiophene ring.

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation analysis. rsc.orgnist.govnih.govfluorine1.ru

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a molecule. nist.gov For this compound (C₆H₂F₆S), HRMS would be used to confirm its exact mass.

Ion Calculated Mass Observed Mass
[M]⁺220.9781Typically within a few ppm of the calculated mass

This table presents the theoretical exact mass. The observed mass in an HRMS experiment would be very close to this value.

The fragmentation pattern observed in the mass spectrum can also provide structural information. Common fragmentation pathways for thiophene derivatives may involve the loss of the trifluoromethyl groups or cleavage of the thiophene ring.

Mass Spectrometry (MS) Applications

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful analytical tool for determining the molecular weight of chemical compounds with high precision. This soft ionization technique is particularly advantageous for analyzing small organic molecules that might be prone to fragmentation with other methods. nih.gov In the context of thiophene-based materials, MALDI-TOF MS has proven effective for the characterization of polymers and oligomers, offering detailed insights into their mass and structure without causing significant degradation. nih.gov

For the analysis of this compound, the selection of an appropriate matrix is critical for efficient desorption and ionization. The matrix co-crystallizes with the analyte and absorbs the laser energy, facilitating a gentle transfer of the intact molecule into the gas phase for analysis. Studies on polythiophenes have shown that matrices like trans-2-[3-(4-tert-butyl-phenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) can provide superior results in terms of sensitivity and signal-to-noise ratio compared to other common matrices. nih.gov The high efficiency of DCTB is attributed to its high ionization energy and strong absorptivity at the laser's wavelength. nih.gov The ionization of thiophene-based molecules is often achieved through charge exchange with the matrix's radical cations. nih.gov

While direct MALDI-TOF MS studies on this compound are not extensively documented in the provided literature, the technique's successful application to a wide range of small organic compounds and related polymers underscores its potential for the accurate mass determination of this fluorinated thiophene. nih.govresearchgate.net

Table 1: Common Matrices for MALDI-TOF MS Analysis of Organic Compounds

Matrix Name Abbreviation Typical Applications
trans-2-[3-(4-tert-butyl-phenyl)-2-methyl-2-propenylidene]malononitrile DCTB Polythiophenes, Apolar Compounds nih.gov
α-Cyano-4-hydroxycinnamic acid CHCA Peptides, Small Molecules researchgate.net
Sinapinic acid SA Proteins, Large Molecules
2,5-Dihydroxybenzoic acid DHB Glycans, Oligonucleotides
Dithranol --- Synthetic Polymers nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy provides critical information about the bonding and structure of a molecule by probing its characteristic vibrational modes.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The FTIR spectrum of this compound is expected to exhibit distinct peaks corresponding to the vibrations of the thiophene ring and the trifluoromethyl (CF₃) groups.

Based on studies of related thiophene compounds, the characteristic vibrations of the thiophene ring include C-H stretching, C=C ring stretching, C-C stretching, C-H in-plane and out-of-plane bending, and C-S stretching modes. iosrjournals.orgresearchgate.net For 2-substituted thiophenes, C-C stretching vibrations are typically observed in the 1532-1347 cm⁻¹ region. iosrjournals.org C-H in-plane bending vibrations for thiophenes are found between 1283-909 cm⁻¹, while out-of-plane bending occurs in the 832-710 cm⁻¹ range. iosrjournals.org The C-S stretching modes for thiophene derivatives have been identified between 852 and 637 cm⁻¹. iosrjournals.org

The presence of the two trifluoromethyl groups will introduce strong absorption bands characteristic of C-F bonds. The symmetric and asymmetric stretching vibrations of the CF₃ group are typically very strong and appear in the region of 1350-1100 cm⁻¹. The exact position of these bands can be influenced by the electronic environment of the thiophene ring.

Table 2: Predicted FTIR Vibrational Frequencies for this compound

Wavenumber Range (cm⁻¹) Vibrational Mode Assignment Source Analogy
~3100 Aromatic C-H Stretching iosrjournals.org
1530 - 1410 C=C Ring Stretching iosrjournals.orgresearchgate.net
1350 - 1100 CF₃ Asymmetric & Symmetric Stretching researchgate.net
~1350 C-C Ring Stretching iosrjournals.org
1280 - 1040 C-H In-plane Bending iosrjournals.org
~910 - 850 C-H Out-of-plane Bending iosrjournals.org
~850 - 640 C-S Stretching iosrjournals.org
Raman Spectroscopy for Structural Vibrations

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. For a molecule like this compound, symmetric vibrations and vibrations of the carbon backbone are often strong in the Raman spectrum.

The C=C and C-C stretching vibrations of the thiophene ring, which are strong in the IR spectrum, are also expected to be prominent in the Raman spectrum, appearing in similar regions (1530-1350 cm⁻¹). iosrjournals.orgresearchgate.net The C-S stretching modes are also readily observed in Raman spectra of thiophene derivatives. iosrjournals.org The symmetric vibrations of the CF₃ groups would also be expected to be Raman active. The combination of FTIR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule, aiding in a definitive structural assignment. researchgate.net

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, typically from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO). The UV-Vis spectrum of this compound is expected to be dominated by π-π* transitions associated with the conjugated system of the thiophene ring. researchgate.net

For the parent thiophene molecule, these transitions occur at lower wavelengths. spectrabase.com The introduction of substituents on the thiophene ring can cause a shift in these absorption bands. The trifluoromethyl group is a strong electron-withdrawing group. The presence of two such groups on the thiophene ring is expected to influence the energy levels of the molecular orbitals. This can lead to a shift in the absorption maximum (λ_max) compared to unsubstituted thiophene. In some substituted thiophene derivatives, additional absorption bands related to internal charge transfer (ICT) processes can also be observed, often at longer wavelengths. researchgate.net

Table 3: Expected Electronic Transitions for this compound

Transition Type Expected Wavelength Range (nm) Description
π-π* 230 - 280 Electronic transition within the conjugated thiophene ring system.
ICT (Internal Charge Transfer) > 280 Possible transition influenced by the electron-withdrawing CF₃ groups.

Solid-State and Microstructural Analysis

The analysis of the solid-state structure of this compound provides crucial information on its crystalline packing, molecular conformation, and intermolecular interactions. Techniques such as single-crystal X-ray diffraction are paramount for determining the precise three-dimensional arrangement of atoms and molecules in a crystal lattice.

Studies on other substituted thiophene derivatives have revealed that these molecules often adopt non-planar conformations in the solid state. researchgate.net The packing of these molecules in the crystal can be influenced by weak intermolecular interactions, such as C-H···S contacts. researchgate.net For this compound, intermolecular interactions involving the fluorine atoms (e.g., C-H···F or F···S contacts) could also play a significant role in dictating the crystal packing.

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate phase transitions, melting points, and thermal stability. mdpi.com For instance, DSC can reveal the melting temperature and any solid-state transformations the compound might undergo upon heating, while TGA can determine the temperature at which the compound begins to decompose. mdpi.com These techniques, combined with X-ray diffraction, provide a comprehensive understanding of the solid-state properties of the material.

X-ray Crystallography for Molecular Geometry and Crystal Packing

X-ray crystallography is an indispensable tool for determining the precise three-dimensional arrangement of atoms within a crystal, providing invaluable data on bond lengths, bond angles, and intermolecular interactions that govern the material's properties.

In the crystal structure of related benzothiophene (B83047) derivatives, the thiophene ring system maintains its planarity, with the substituents influencing the dihedral angles between the thiophene core and adjacent aromatic rings. nih.gov For example, in (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}benzenesulfonamide, the benzothiophene ring system is essentially planar. nih.gov The packing of these molecules in the crystal lattice is stabilized by a network of hydrogen bonds and other non-covalent interactions. nih.gov

Computational studies on various thiophene-based molecules further support the understanding of their structural properties. nih.govresearchgate.netnih.gov Density Functional Theory (DFT) calculations are often employed to predict the optimized geometry, bond lengths, and bond angles, which are typically in good agreement with experimental X-ray diffraction data. nih.gov For this compound, DFT calculations would likely predict a planar thiophene ring with the C-S, C-C, and C=C bond lengths characteristic of aromatic thiophene systems. The C-F bond lengths within the trifluoromethyl groups are expected to be in the typical range for such functionalities attached to an aromatic ring. For comparison, in the X-ray structure of a cyclohexadienyl iron complex bearing a trifluoromethyl group, the average C-F bond length was found to be 1.355(4) Å. mdpi.com

The crystal packing of this compound is anticipated to be heavily influenced by fluorine-fluorine and fluorine-hydrogen interactions, as well as potential π-π stacking of the thiophene rings. The presence of the two trifluoromethyl groups could lead to a herringbone or a slipped-stack packing arrangement, which is common for many organic semiconductor materials.

Table 1: Representative Crystallographic Data for Substituted Thiophene Derivatives
CompoundCrystal SystemSpace GroupKey Dihedral Angles (°)Reference
(E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}benzenesulfonamideMonoclinicP2₁/cThiophene ring system to phenyl rings: 1.2(2), 2.3(2), 77.7(2) nih.gov
3-benzyl-2-[bis(1H-pyrrol-2-yl)methyl]thiophene (Molecule A)MonoclinicP2₁/cThiophene to pyrrole (B145914) rings: 89.96(12), 57.39(13) nih.gov
2,5-bis[(4-fluorophenyl)iminomethyl]furanMonoclinicC2/cFuran (B31954) ring to fluorophenyl rings: Significantly tipped out of plane nih.gov

Electron Microscopy (SEM, TEM) for Film Morphology and Nanosegregation

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are powerful for visualizing the morphology of thin films at the micro- and nanoscale. These methods are crucial for understanding how molecules like this compound assemble into larger structures when deposited on a substrate, which is critical for their application in electronic devices.

While specific SEM and TEM images of this compound films are not documented in the available literature, studies on polythiophene and oligothiophene films provide a strong indication of the expected morphologies. For instance, SEM studies of polythiophene films have revealed a variety of structures, including microscale islands, lamellar structures, and fractal-like growth patterns. nih.gov The morphology is highly dependent on the deposition conditions, such as substrate temperature and the energy of the depositing species. nih.gov

In the context of trifluoromethyl-substituted thiophenes, the strong intermolecular interactions induced by the fluorine atoms are expected to play a significant role in the film formation process. These interactions can promote self-assembly and crystallization, potentially leading to the formation of well-ordered domains within the film. TEM can be employed to visualize these crystalline domains and any phase separation or nanosegregation that may occur in blends with other materials.

For example, in organic solar cells, the nanosegregation between donor and acceptor materials is critical for device performance. TEM is a key technique to probe this nanoscale morphology. It is plausible that thin films of this compound, or polymers derived from it, would exhibit distinct morphological features driven by the fluorinated substituents, which could be tailored by controlling the processing conditions.

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional information about the surface topography of a material at the nanoscale. It is particularly useful for characterizing the surface of thin films, including their roughness, grain size, and the presence of any ordered structures.

AFM studies of oligothiophene films have shown that the molecular orientation and aggregation state are sensitive to environmental factors such as humidity and temperature. nih.gov For instance, Langmuir-Blodgett films of a heptathiophene derivative on mica showed that the molecules orient themselves with their side chains exposed to the air interface, and the film height could be compressed under the force of the AFM tip. nih.gov

For films of this compound, AFM would be instrumental in revealing how the molecules pack on a substrate surface. The trifluoromethyl groups would likely influence the surface energy and, consequently, the wetting behavior and film growth mode. It is anticipated that these groups would promote a high degree of ordering, potentially leading to the formation of terraced structures or crystalline domains on the surface.

The surface roughness of the film, a critical parameter for device performance, can be quantified using AFM. A smooth, uniform surface is generally desirable for efficient charge transport in organic field-effect transistors. AFM can also be used to probe the mechanical properties of the film at the nanoscale, such as its stiffness and adhesion.

Table 2: Insights from AFM Studies on Related Thiophene-Based Films
MaterialSubstrateKey FindingsReference
3",4""-didecyl-5,2'; 5',2"; 5",2'''; 5''',2""; 5"",2'''''; 5''''',2"""-heptathiophene-4'''-acetic acidMicaOriented molecular layers, humidity-dependent phases, and force-induced compression. nih.gov
Polythiophene FilmsVariousFormation of microscale islands, lamellar structures, and fractal-like patterns depending on deposition conditions. nih.gov

Computational and Theoretical Investigations of 2,4 Bis Trifluoromethyl Thiophene

Electronic Structure Theory

Electronic structure theory is a fundamental tool for examining the quantum mechanical properties of molecules. For 2,4-Bis(trifluoromethyl)thiophene, this theory helps in elucidating its stability, reactivity, and electronic transitions.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It is particularly effective for calculating the ground-state properties of molecules like this compound.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest energy. For thiophene (B33073) and its derivatives, DFT methods, such as B3LYP with a 6-31G(d) basis set, are employed to determine the most stable geometric structures. e3s-conferences.orgresearchgate.net The optimized geometry of the thiophene ring itself has been calculated using methods like B3LYP/cc-PVTZ. researchgate.net These calculations provide crucial data on bond lengths and angles, which are essential for understanding the molecule's steric and electronic properties. researchgate.netresearchgate.netnih.gov The planarity of the thiophene ring system is a key feature influencing the delocalization of π-electrons. e3s-conferences.org

Table 1: Selected Optimized Geometrical Parameters of Thiophene Data calculated using B3LYP/cc-PVTZ method.

ParameterValue
Bond Lengths (Å)
C=C1.37
C-C1.42
C-S1.71
**Bond Angles (°) **
C-S-C92.2
S-C=C111.5
C-C-C112.4

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity and electronic transitions of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.govnih.gov A smaller gap generally implies higher reactivity and easier electronic excitation. For thiophene-based compounds, the HOMO and LUMO energy levels, and consequently the energy gap, are influenced by the number of thiophene units and the nature of substituents. e3s-conferences.orgresearchgate.net The introduction of electron-withdrawing groups like trifluoromethyl can significantly affect these energy levels. nih.gov

Table 2: Frontier Molecular Orbital Energies and Properties Theoretical data for related thiophene compounds.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Thiophene-6.89-0.676.22
2,2'-Bithiophene (B32781)-6.34-1.235.11

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization, hyperconjugative interactions, and the nature of chemical bonds within a molecule. nih.govwisc.edu It provides a localized, intuitive picture of the electron density distribution. For molecules with conjugated systems like this compound, NBO analysis can reveal the extent of π-electron delocalization across the thiophene ring and the influence of the trifluoromethyl substituents on the electronic structure. wisc.edu This analysis helps in understanding the stability arising from electron delocalization from occupied (donor) orbitals to unoccupied (acceptor) orbitals. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP surface plots different values of the electrostatic potential, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). For substituted thiophenes, MEP analysis can identify the most reactive sites on the molecule.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited-state properties of molecules, such as electronic transition energies and absorption spectra. nih.govrsc.orguci.edu While TD-DFT is widely used due to its computational efficiency, it can sometimes produce qualitatively incorrect results for certain thiophene-based compounds, such as predicting an incorrect ordering of excited states. nih.govnih.govchemrxiv.org Despite these limitations, TD-DFT remains a valuable tool for gaining insights into the electronic excitations of molecules like this compound, providing information on the nature of the transitions (e.g., π-π* transitions) and their corresponding oscillator strengths. nih.gov

Prediction of Absorption and Emission Maxima

Time-dependent density functional theory (TD-DFT) is a primary computational tool for predicting the electronic absorption and emission spectra of molecules like this compound. jchps.com This method calculates the vertical excitation energies, which correspond to the maxima of absorption bands in UV-Vis spectra. For thiophene and its derivatives, TD-DFT calculations, often paired with functionals like B3LYP or CAM-B3LYP, can provide valuable predictions of their optical properties. jchps.comresearchgate.net

Table 1: Representative Predicted Absorption Maxima for Substituted Thiophenes (Illustrative) This table illustrates the type of data that would be generated from TD-DFT calculations. Actual values for this compound require specific computational studies.

CompoundCalculation MethodPredicted λ_max (nm)
ThiopheneTD-DFT/B3LYP~230-240
2-CF3-ThiopheneTD-DFT/B3LYP(Hypothetical)
2,4-Bis(CF3)2-ThiopheneTD-DFT/B3LYP(Hypothetical)
Solvent Effects on Excitation Energies

The surrounding solvent medium can significantly influence the excitation energies of a molecule. mdpi.com Computational models, such as the polarizable continuum model (PCM), are employed in conjunction with TD-DFT to simulate these solvent effects. These models treat the solvent as a continuous dielectric medium that polarizes in response to the solute's charge distribution.

For polar molecules, an increase in solvent polarity typically leads to a red shift (bathochromic shift) in the absorption spectrum for π→π* transitions, as the excited state is often more polar than the ground state and is thus stabilized to a greater extent by the polar solvent. Conversely, a blue shift (hypsochromic shift) can occur for n→π* transitions. For this compound, the significant dipole moment induced by the CF3 groups would make its electronic transitions sensitive to solvent polarity. A systematic computational study across a range of solvents with varying dielectric constants would be necessary to quantify these solvatochromic shifts.

Table 2: Illustrative Solvent Effects on the Lowest Excitation Energy of a Polar Thiophene Derivative This table demonstrates the expected trend of excitation energy with solvent polarity.

SolventDielectric Constant (ε)Predicted Excitation Energy (eV)
n-Hexane1.88(Hypothetical High)
Dichloromethane8.93(Hypothetical Mid)
Acetonitrile37.5(Hypothetical Low)

Note: This table is for illustrative purposes. Specific data for this compound is required from dedicated computational studies.

Quantum Chemical Calculations of Spectroscopic Parameters

Prediction of NMR Chemical Shifts

The prediction of nuclear magnetic resonance (NMR) chemical shifts is a powerful application of quantum chemistry that aids in structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically used with the B3LYP functional, is a reliable approach for calculating the isotropic magnetic shielding tensors of nuclei such as ¹H, ¹³C, and ¹⁹F. mdpi.com The calculated shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C.

For this compound, GIAO calculations would predict the chemical shifts for the two ring protons and the four unique carbon atoms, as well as the ¹⁹F chemical shifts of the trifluoromethyl groups. The electron-withdrawing nature of the CF3 groups is expected to cause a significant downfield shift (higher ppm values) for the adjacent ring protons and carbons compared to unsubstituted thiophene.

Table 3: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for this compound This table shows the kind of data that would be produced by GIAO calculations.

AtomPredicted Chemical Shift (ppm)
C2(Hypothetical)
C3(Hypothetical)
C4(Hypothetical)
C5(Hypothetical)
H3(Hypothetical)
H5(Hypothetical)
¹⁹F (at C2)(Hypothetical)
¹⁹F (at C4)(Hypothetical)

Note: The values in this table are hypothetical. Accurate predictions would require specific GIAO calculations for this compound.

Simulation of Vibrational Spectra

Density functional theory (DFT) calculations are widely used to simulate the vibrational spectra (infrared and Raman) of molecules. researchgate.net By calculating the second derivatives of the energy with respect to the atomic coordinates, one can obtain the harmonic vibrational frequencies and their corresponding intensities. These calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and basis set deficiencies. mdpi.com

For this compound, a DFT calculation would yield a set of vibrational modes, including the characteristic C-H and C-S stretching and bending modes of the thiophene ring, as well as the very strong C-F stretching vibrations of the trifluoromethyl groups, which are expected to appear in the 1100-1300 cm⁻¹ region of the IR spectrum.

Table 4: Selected Predicted Vibrational Frequencies (cm⁻¹) for this compound This table provides an example of the kind of information obtained from DFT vibrational frequency calculations.

Vibrational ModePredicted Frequency (cm⁻¹)
C-H stretch (ring)(Hypothetical)
C=C stretch (ring)(Hypothetical)
C-F stretch (symmetric)(Hypothetical)
C-F stretch (asymmetric)(Hypothetical)
C-S stretch (ring)(Hypothetical)

Note: This table is illustrative. Specific frequencies and their assignments for this compound must be determined through dedicated DFT calculations.

Advanced Theoretical Models for Reactivity and Properties

Analysis of Aromaticity and π-Conjugation Pathways

The aromaticity of the thiophene ring in this compound can be quantitatively assessed using various computational indices. The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index that evaluates the deviation of bond lengths from an ideal aromatic system. Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion of aromaticity, calculated as the negative of the magnetic shielding at the ring center or above the ring plane. mdpi.com

The two trifluoromethyl substituents are expected to decrease the aromaticity of the thiophene ring due to their strong inductive electron-withdrawing effects, which can disrupt the delocalization of π-electrons. nih.gov Analysis of the π-conjugation pathways can be performed by examining the molecular orbitals and the distribution of electron density. These analyses would reveal how the CF3 groups alter the electronic communication within the thiophene ring, which is crucial for understanding its reactivity in, for example, electrophilic substitution reactions. nih.gov Computational studies on related thiophene systems have shown that substituents significantly impact the local and global aromaticity and electronic properties. mdpi.comresearchgate.net

Theoretical Examination of Non-Linear Optical (NLO) Properties

While direct computational or experimental studies on the non-linear optical (NLO) properties of this compound are not extensively available in the current body of scientific literature, theoretical investigations into structurally related thiophene derivatives provide valuable insights into its potential NLO response. The NLO properties of organic molecules are intrinsically linked to their electronic structure, particularly the arrangement of electron-donating and electron-withdrawing groups, which influences the molecular polarizability and hyperpolarizability.

Computational chemistry, primarily through Density Functional Theory (DFT), serves as a powerful tool for predicting the NLO characteristics of novel materials. For thiophene-based systems, the introduction of substituents can significantly modulate the NLO response. The trifluoromethyl (CF3) group is a potent electron-withdrawing substituent due to the high electronegativity of fluorine atoms. The presence of two such groups on the thiophene ring in this compound is expected to profoundly influence its electronic and, consequently, its NLO properties.

In related research, computational studies on thiophene sulfonamide derivatives have explored the impact of various substituents on NLO properties. One such study revealed that the placement of a trifluoromethyl group at the meta position of a related compound resulted in the lowest first hyperpolarizability (β) value among the investigated series, suggesting that the substitution pattern is a critical determinant of the NLO response. mdpi.com

For this compound, the two strong electron-withdrawing CF3 groups are anticipated to decrease the electron density of the thiophene ring. In molecules designed for second-order NLO applications (characterized by the first hyperpolarizability, β), a common strategy is to create a "push-pull" system with both strong electron-donating and electron-withdrawing groups to maximize the change in dipole moment upon excitation. As this compound lacks a strong electron-donating group, its second-order NLO response may not be as pronounced as that of classic push-pull thiophenes.

However, for third-order NLO properties (characterized by the second hyperpolarizability, γ), the presence of multiple electron-withdrawing groups on a conjugated system can be beneficial. These properties are relevant for applications such as optical switching and data storage. Theoretical studies on other organic systems have shown that the introduction of electron-withdrawing groups can lead to an enhancement of the third-order NLO response.

To provide a quantitative perspective, the following table presents calculated NLO-related properties for some thiophene derivatives from computational studies. It is important to note that these are not values for this compound but serve as a reference for the range of properties observed in related compounds.

Compound NameMethodDipole Moment (μ) [Debye]Average Polarizability (⟨α⟩) [esu]First Hyperpolarizability (β) [esu]
4-Trifluoromethyl Phenyl IsothiocyanateDFTN/AN/A7.95 times that of urea
Thiophene Sulfonamide with meta-CF3DFT/B3LYP/6-311G(d,p)N/AN/ALowest in its studied series

Structure Property Relationships and Functional Applications in Materials Science

Impact of Trifluoromethyl Substitution on Electronic and Optical Properties

The introduction of trifluoromethyl groups at the 2 and 4 positions of the thiophene (B33073) ring dramatically alters its inherent electronic and photophysical characteristics. These changes are fundamental to the design of novel organic electronic materials.

Modulation of HOMO-LUMO Energy Levels

The strong electron-withdrawing nature of the trifluoromethyl groups significantly lowers the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the thiophene ring. The HOMO is a crucial parameter in determining the ionization potential and oxidation potential of a molecule, while the LUMO level relates to its electron affinity and reduction potential.

The introduction of electron-withdrawing groups, such as the carbonyl moiety, can lead to a wider bandgap. nih.gov This effect is also observed with trifluoromethyl substituents. The lowering of the LUMO energy level is particularly noteworthy, as it can enhance the electron-transporting capabilities of materials incorporating this moiety. researchgate.net Theoretical calculations, such as those performed using Density Functional Theory (DFT), are often employed to predict and understand these energy level modulations. kyoto-u.ac.jpfigshare.com For instance, in related thiophene-based oligomers, the introduction of electron-acceptor units has been shown to reduce the band gap and improve photovoltaic properties. mdpi.com

Compound/System HOMO Energy (eV) LUMO Energy (eV) Band Gap (eV) Reference
Thiophene-triazole co-oligomer (3-thienyl derivative)--4.04 researchgate.net
Thiophene-triazole co-oligomer (α-connected bithienyl derivative)--3.11 researchgate.net
Dithienothiophene-based copolymer--~1.8-2.0 ep2-bayreuth.de
Dithienothiophene-based copolymer (electrochemical)--1.66 ep2-bayreuth.de

Influence on Absorption and Emission Characteristics

The altered electronic structure of 2,4-bis(trifluoromethyl)thiophene directly influences how it interacts with light. The HOMO-LUMO gap is a key determinant of the wavelength of light a molecule absorbs and emits. Generally, a larger HOMO-LUMO gap corresponds to absorption and emission at shorter wavelengths (bluer light), while a smaller gap leads to longer wavelength absorption and emission (redder light).

The introduction of trifluoromethyl groups typically results in a blue shift in the maximum absorption wavelength (λmax) compared to unsubstituted or alkyl-substituted polythiophenes. nih.gov This is attributed to the widening of the bandgap. nih.gov The photoluminescence spectra of materials containing such modified thiophenes can also be affected, with potential shifts in the emission wavelengths. For example, studies on other thiophene derivatives have shown that both the number of thiophene units and intramolecular interactions can significantly impact fluorescence emission. rsc.org

Material Absorption Maxima (nm) Emission Maxima (nm) Reference
Dithienothiophene-based copolymer250, 382, visible region470 (shoulder), 750-900 (broad) ep2-bayreuth.de
2,5-bis(4'-N,N-dimethylaminostyryl) thiophene (BMST)-~530 researchgate.net
2,5-bis(4'-N,N-diethylaminostyryl)thiophene (BEST)-~530 researchgate.net
2,5-bis(4'-N-cyclobutylaminostyryl)thiophene (BBST)-~530 researchgate.net
2,5–2,5-thiophenediylbis ( 5- tert-butyl-1,3-benzoxazole )~350-450~420-550 researchgate.net

Role in Intermolecular Interactions and Self-Assembly

Beyond the properties of individual molecules, the trifluoromethyl groups play a crucial role in directing how molecules pack together in the solid state. This self-assembly is critical for the performance of organic electronic devices, as it influences charge transport pathways.

The fluorine atoms in the CF3 groups can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking. nih.gov These interactions can lead to ordered crystalline structures. researchgate.netnih.gov For instance, in thiazole/thiophene-based oligomers with trifluoromethylphenyl groups, π-π stacking interactions were found to be primarily responsible for hole transport, while hydrogen bonding had a greater influence on electron transport. nih.gov The ability to control the self-assembly of thiophene-containing molecules is fundamental for optimizing their performance in electronic applications. nih.gov The introduction of alkyl substituents on other thiophene-based molecules has been shown to weaken intermolecular interactions and affect crystallization. rsc.org

Integration of this compound into Conjugated Polymers and Oligomers

The unique properties of this compound make it an attractive building block for the synthesis of more complex π-conjugated systems, such as polymers and oligomers. These materials are at the forefront of research for applications in organic electronics.

Design and Synthesis of Thiophene-Based π-Conjugated Systems

The design of thiophene-based π-conjugated systems often involves the strategic combination of electron-donating and electron-accepting units to fine-tune the material's optoelectronic properties. rsc.org The this compound unit can serve as a potent electron-accepting component.

Various synthetic methods are employed to create these conjugated polymers, with transition metal-catalyzed cross-coupling reactions being particularly powerful. nih.govrsc.org Techniques like Suzuki and Stille coupling, as well as direct arylation polymerization, are commonly used to form the carbon-carbon bonds necessary to build the polymer backbone. nih.govrsc.org The synthesis of thiophene-based polymers has been extensively studied, aiming to create materials with enhanced optical and conductive properties for electronic applications. nih.govrsc.org The incorporation of fused thiophene units can lead to rigid, planar structures that facilitate high exciton (B1674681) mobilities. ep2-bayreuth.de

Regiochemical Effects on Polymer Properties

When incorporating substituted thiophenes like this compound into a polymer chain, the orientation of each monomer unit relative to its neighbors—a property known as regioregularity—has a profound impact on the final material's properties.

In poly(3-alkylthiophene)s, a high degree of head-to-tail (HT) regioregularity leads to more crystalline and structurally homogeneous polymers. nih.gov This increased order results in significantly improved electronic and photonic properties compared to their regioirregular counterparts. nih.gov Regioregular polymers often exhibit enhanced charge carrier mobility and more defined absorption and emission characteristics. nih.gov For example, regioregular poly(3-hexylthiophene) (P3HT) is known to form well-ordered structures that are beneficial for its use in organic solar cells and transistors. researchgate.net While specific studies on the regiochemistry of poly(this compound) are less common, the principles established for other substituted polythiophenes strongly suggest that controlling the regiochemistry would be crucial for optimizing its performance in electronic devices.

Functionalization for Enhanced Physicochemical Properties

The strategic functionalization of the this compound core is a key approach to augmenting its physicochemical properties for specific applications. The introduction of trifluoromethyl groups, for instance, has been shown to enhance the physicochemical characteristics of resulting materials. acs.org In the context of polymer chemistry, incorporating this moiety can lead to materials with improved thermal and mechanical stability.

One area where functionalization has proven beneficial is in the development of proton exchange membranes (PEMs). For example, the integration of a 2,5-thiophene functionalized 2,5-bis(4-(4-azidophenoxy)-3-(trifluoromethyl)phenyl)thiophene azide (B81097) moiety into semifluorinated sulfonic acid-containing polytriazole-based membranes has been explored. This functionalization, along with the presence of fluoro groups, contributed to enhanced physicochemical properties of the resulting PEMs. acs.org Specifically, these membranes demonstrated high thermal stability, with 10% weight loss temperatures (Td,10%) in the range of 253–274 °C, and superior thermomechanical properties, with a highest storage modulus value of 2.74 GPa. acs.org

Furthermore, the introduction of trifluoromethyl groups can influence the electronic properties of materials. This is particularly relevant in the design of organic semiconductors, where tuning the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is crucial for efficient charge transport.

The solubility of thiophene-based materials can also be modulated through functionalization. While some thiophene derivatives suffer from poor solubility, affecting processing and yield, strategic placement of functional groups can mitigate these issues. researchgate.net For instance, the synthesis of a series of fluorinated ester-functionalized conjugated polythiophenes has been achieved in supercritical carbon dioxide, demonstrating that specific functional groups can render these polymers soluble in this environmentally benign solvent. researchgate.net

Applications in Advanced Materials

The unique electronic and structural characteristics of this compound and its derivatives make them valuable components in a variety of advanced materials. Their applications span across organic electronics and specialized polymer membranes.

Organic Electronics

Thiophene-based materials are among the most studied organic semiconductors due to their excellent charge transport properties and compatibility with flexible substrates. juniperpublishers.comjuniperpublishers.com The incorporation of trifluoromethyl groups can further enhance their performance by modifying their electronic structure and stability.

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental components of modern organic electronics. Thiophene-containing organic semiconductors have attracted significant attention for their potential in OFETs due to their inherent advantages like functional diversity, light weight, and flexibility. nih.gov

In one study, single crystal OFETs based on 2,6-di(anthracen-2-yl)dithieno[3,2-b:2',3'-d]thiophene (2,6-DADTT) demonstrated outstanding electrical properties. nih.gov These devices exhibited a high mobility of up to 1.26 cm² V⁻¹ s⁻¹ and a substantial current on/off ratio ranging from 10⁶ to 10⁸. nih.gov The excellent performance of these single crystal organic phototransistors (OPTs) based on 2,6-DADTT also included a photosensitivity of 2.49 × 10⁶, a photoresponsivity of 6.84 × 10³ A W⁻¹, and an exceptionally high detectivity of 4.70 × 10¹⁶ Jones when exposed to UV light, positioning them among the top-performing UV-sensitive OPTs. nih.gov

The strategic placement of fluorocarbon substituents on oligothiophenes has been shown to be crucial for developing functional n-type materials for electronic devices. juniperpublishers.com

Organic Solar Cells (OSCs) as Active Layer Components

In the realm of organic solar cells (OSCs), small molecules containing an oligothiophene backbone are effective donor materials. nih.gov The fluorination of the central 2,2'-bithiophene (B32781) unit in such molecules leads to a lower-lying HOMO energy level, improved molecular stacking, and higher charge mobility. nih.gov

For example, two novel small molecules, TTH-D3TRh and TTF-D3TRh, were synthesized with an oligothiophene backbone and 3-ethylrhodanine (B1362658) end groups, incorporating rigid 2,2'-bithiophene (BT) or fluorinated 2,2'-bithiophene (FBT) as the central unit. nih.gov The device based on the fluorinated TTF-D3TRh exhibited a higher power conversion efficiency (PCE) of 5.80% in a conventional structure, which increased to 7.14% in an inverted device structure. nih.gov This improved performance was attributed to a higher open-circuit voltage (Voc) of 0.92 V, a short-circuit current density (Jsc) of 10.04 mA cm⁻², and a fill factor (FF) of 62.8%. nih.gov

Another study focused on two bifunctional photovoltaic materials, DRCN3TT and DRCN5TT, which have an acceptor-donor-acceptor (A-D-A) structure with a thieno[3,2-b]thiophene (B52689) central unit. researchgate.net These materials can function as both electron donors and acceptors. When blended with donor materials like P3HT or PDCBT, they achieved PCEs in the range of 3–4%. researchgate.net

The table below summarizes the performance of select organic solar cells incorporating thiophene derivatives.

MaterialDevice StructureVoc (V)Jsc (mA cm⁻²)FF (%)PCE (%)
TTH-D3TRh Conventional---5.00
TTF-D3TRh Conventional0.9210.0462.85.80
TTH-D3TRh Inverted---5.89
TTF-D3TRh Inverted---7.14
DRCN3TT with P3HT/PDCBT---3-4
DRCN5TT with P3HT/PDCBT---3-4

Table 1: Performance of Organic Solar Cells with Thiophene-based Active Layer Components.

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are also promising materials for organic light-emitting diodes (OLEDs). Thienothiophenes, which are fused thiophene rings, are electron-rich, planar systems that are well-suited for constructing conjugated semiconductors for OLEDs. beilstein-journals.org

A donor-π-acceptor type compound, DMB-TT-TPA, was designed using triphenylamine (B166846) as the donor, dimesitylboron as the acceptor, and a thieno[3,2-b]thiophene as the π-conjugated linker. beilstein-journals.org This material, when used as an emitter in a solution-processed OLED, demonstrated a low turn-on voltage of 2.9 V. The device achieved a maximum power efficiency of 6.70 lm/W, a current efficiency of 10.6 cd/A, and an external quantum efficiency of 4.61%. beilstein-journals.org

Another study introduced a multi-resonance thermally activated delayed fluorescence (MR-TADF) emitter, Th-BN, which uses a five-membered thiophene ring as its π-core. rsc.org This design led to a narrowband green emission at 512 nm with a high luminous efficiency of 97%. rsc.org OLEDs based on Th-BN achieved an impressive external quantum efficiency of 34.6% and maintained an EQE of 26.8% at a high luminance of 1000 cd m⁻², indicating reduced efficiency roll-off. rsc.org

The performance metrics of these OLEDs are highlighted in the table below.

EmitterMax. Power Efficiency (lm/W)Max. Current Efficiency (cd/A)Max. EQE (%)Emission Color
DMB-TT-TPA 6.7010.64.61-
Th-BN --34.6Green (512 nm)

Table 2: Performance of Organic Light-Emitting Diodes with Thiophene-based Emitters.

Proton Exchange Membranes (PEMs)

Proton exchange membranes (PEMs) are crucial components in fuel cells. The functionalization of polymers with thiophene moieties containing trifluoromethyl groups has been investigated to create advanced PEMs. acs.org

A study on semifluorinated sulfonic acid-containing polytriazole-based membranes (THFTSH-XX) incorporated a 2,5-thiophene functionalized moiety. acs.org These membranes exhibited ion exchange capacities between 1.88 and 2.56 mequiv g⁻¹. The functionalization with trifluoromethyl and fluoro groups enhanced their physicochemical properties. acs.org For instance, the THFTSH-80 membrane reached a maximum proton conductivity of 146 mS·cm⁻¹ at 90 °C. acs.org These membranes also showed high thermal stability and superior thermomechanical properties, making them promising candidates for PEM fuel cell applications. acs.org

The introduction of a fluorine moiety into the polymer backbone of pore-filled proton-exchange membranes (PFPEMs) has been shown to greatly enhance oxidation stability. mdpi.com This approach, combined with a high cross-linking density, resulted in PFPEMs with stable fuel cell performance. mdpi.com

Membrane SeriesIon Exchange Capacity (mequiv g⁻¹)Max. Proton Conductivity (mS·cm⁻¹)
THFTSH-XX 1.88 - 2.56146 (for THFTSH-80 at 90 °C)

Table 3: Properties of Thiophene-Functionalized Proton Exchange Membranes.

Development of Highly Oxidatively Stable Membranes

The integration of thiophene units functionalized with trifluoromethyl (CF3) groups into polymer backbones represents a significant advancement in the creation of highly durable proton exchange membranes (PEMs). The inherent oxidative stability of the thiophene moiety, augmented by the presence of electron-withdrawing CF3 groups, contributes to membranes with extended operational lifetimes, a critical factor for applications in fuel cells and other electrochemical devices.

Research into semifluorinated sulfonic acid-containing polytriazole-based membranes (THFTSH-XX series) has highlighted the efficacy of this approach. In these studies, a 2,5-thiophene functionalized moiety, specifically 2,5-bis(4-(4-azidophenoxy)-3-(trifluoromethyl)phenyl)thiopheneazide, was synthesized and subsequently polymerized. The resulting membranes demonstrated a notable enhancement in oxidative stability compared to other polytriazole-based PEMs. This superior durability is directly attributed to the robust nature of the thiophene ring system, which is further stabilized by the attached trifluoromethyl and fluoro groups.

The oxidative stability of these membranes was quantified using Fenton's test, which simulates the harsh oxidative conditions found within a fuel cell. The results of these tests for the THFTSH-XX membrane series are indicative of their enhanced resilience.

Table 1: Oxidative Stability of THFTSH-XX Membranes in Fenton's Reagent at 80 °C

Membrane SampleTime to Disintegration (h)
THFTSH-40> 24
THFTSH-60> 24
THFTSH-80> 24

This table showcases the exceptional oxidative stability of the thiophene-containing membranes, as they all endured over 24 hours of exposure to highly oxidative conditions without disintegration.

Proton Conductivity Enhancement Mechanisms

The incorporation of this compound and its isomers into polymer membranes also plays a crucial role in enhancing proton conductivity, a key performance metric for PEMs. The primary mechanism for this enhancement is the influence of the thiophene moiety on the acidity of the sulfonic acid groups within the polymer structure.

The proton conductivity of these membranes is a function of both temperature and the degree of sulfonation, which is related to the ion exchange capacity (IEC). Detailed studies have shown a clear trend of increasing proton conductivity with rising temperature, a desirable characteristic for high-performance fuel cells.

Table 2: Ion Exchange Capacity and Proton Conductivity of THFTSH-XX Membranes

Membrane SampleIEC (mequiv g⁻¹)Proton Conductivity at 90 °C (mS·cm⁻¹)
THFTSH-401.8898
THFTSH-602.24125
THFTSH-802.56146

As evidenced by the data, the THFTSH-80 membrane, with the highest ion exchange capacity, achieved a maximum proton conductivity of 146 mS·cm⁻¹ at 90 °C. nih.gov This high level of conductivity, coupled with the previously discussed oxidative stability, underscores the potential of thiophene-functionalized polymers in advanced membrane applications. The nanostructured morphology of these membranes, characterized by well-defined ionic clusters observed through microscopy, also facilitates efficient proton transport while maintaining mechanical strength and limiting dimensional swelling. nih.gov

Chemical Sensing and Recognition

Currently, there is a lack of available scientific literature specifically detailing the application of this compound in the field of chemical sensing and recognition. While research into thiophene-based chemosensors is an active area, studies have focused on other derivatives of thiophene for the detection of various analytes.

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of fluorinated organic compounds, including 2,4-bis(trifluoromethyl)thiophene, often involves harsh reaction conditions and the use of expensive or hazardous reagents. researchgate.netresearchgate.net A primary challenge lies in developing more efficient, cost-effective, and environmentally benign synthetic routes.

Future research will likely focus on:

Catalytic C-H Functionalization: Direct trifluoromethylation of the thiophene (B33073) backbone using catalytic methods would be a significant advancement, avoiding the need for pre-functionalized starting materials.

Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, improve safety, and facilitate scalability for the synthesis of fluorinated heterocycles.

Green Solvents and Reagents: Exploring the use of greener solvents and less toxic fluorinating agents is crucial for sustainable production. For instance, the development of solid-state reagents or recyclable catalysts could minimize waste and environmental impact.

Modular Approaches: Designing synthetic strategies that allow for the easy introduction of various functional groups onto the this compound core would expand its utility as a building block in materials science and medicinal chemistry. rsc.orgmdpi.com

Recent advancements in the synthesis of trifluoromethyl-containing heterocycles, such as three-component domino reactions in water and the use of trifluoromethyl building blocks, provide promising avenues for more sustainable and efficient production of compounds like this compound. rsc.org

Advanced Computational Approaches for Predictive Design

Computational chemistry is an indispensable tool for understanding the structure-property relationships of molecules and for designing new materials with desired functionalities. mit.edutaylorandfrancis.com For this compound, advanced computational methods can provide valuable insights and accelerate the discovery of new applications.

Key areas for future computational research include:

Accurate Property Prediction: Developing more accurate and efficient computational models, such as those based on density functional theory (DFT) and machine learning, is essential for predicting the electronic, optical, and charge-transport properties of materials derived from this compound. mit.edunih.govnd.edu

Intermolecular Interaction Studies: Understanding and predicting how molecules of this compound and its derivatives pack in the solid state is critical for designing high-performance organic electronic devices. mdpi.com Computational studies can elucidate the role of non-covalent interactions, such as halogen bonding and π-π stacking, in determining the material's morphology and properties.

Virtual Screening: Employing computational screening techniques can rapidly identify promising candidate molecules based on this compound for specific applications, such as organic field-effect transistors (OFETs) or organic photovoltaics (OPVs). nih.gov This approach can significantly reduce the time and cost associated with experimental synthesis and characterization.

Recent work on computational studies of thiophene-based materials has demonstrated the power of these methods in predicting optoelectronic properties and guiding the design of new donor materials for photovoltaic cells. nih.govnih.gov

Exploration of Emerging Applications in Functional Materials

The electron-withdrawing nature of the two trifluoromethyl groups significantly influences the electronic properties of the thiophene ring, making this compound a promising building block for a variety of functional materials. mdpi.comacs.org

Future research should explore its potential in:

Organic Electronics: The introduction of trifluoromethyl groups can lower both the HOMO and LUMO energy levels of conjugated polymers, which is desirable for improving the stability and performance of organic electronic devices. acs.org Research into polymers incorporating this compound could lead to the development of new n-type or ambipolar organic semiconductors. researchgate.net

Photovoltaics: Fluorination of the thiophene ring in donor-acceptor polymers has been shown to enhance photovoltaic performance. rsc.org Investigating the use of this compound in low band gap polymers could lead to more efficient organic solar cells.

Sensors: The unique electronic and photophysical properties of fluorinated thiophenes could be exploited for the development of highly sensitive and selective chemical sensors.

Bioactive Materials: The incorporation of fluorine can enhance the metabolic stability and bioavailability of drug molecules. nih.gov While outside the direct scope of functional materials, the synthesis of derivatives of this compound for biological screening represents a significant area of potential.

Interdisciplinary Research Opportunities involving this compound

The diverse potential applications of this compound necessitate a multidisciplinary research approach, bridging chemistry, physics, materials science, and engineering.

Collaborative opportunities include:

Chemistry and Materials Science: Synthetic chemists can collaborate with materials scientists to design and synthesize novel polymers and small molecules based on this compound with tailored electronic and optical properties for specific device applications. lboro.ac.uk

Experimental and Computational Chemistry: A strong synergy between experimental and computational chemists is crucial. mdpi.com Computational predictions can guide synthetic efforts, while experimental results can validate and refine computational models.

Chemistry and Biology: The synthesis of novel fluorinated heterocycles like this compound can provide new molecular probes and potential therapeutic agents for investigation by biologists and medicinal chemists. nih.govnih.gov

By fostering these interdisciplinary collaborations, the scientific community can unlock the full potential of this compound and pave the way for its use in a new generation of advanced materials and technologies.

Q & A

Q. What are the recommended synthetic routes for 2,4-bis(trifluoromethyl)thiophene, and how can reaction yields be optimized?

  • Methodological Answer : A common approach involves direct trifluoromethylation of thiophene precursors using reagents like trifluoromethylcopper complexes or CF3_3I under palladium catalysis. For optimization, control reaction parameters such as temperature (80–120°C), solvent polarity (e.g., DMF or THF), and stoichiometry of trifluoromethylating agents. Post-synthesis, column chromatography with silica gel (hexane/ethyl acetate gradients) is recommended for purification. Ensure characterization via 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm regioselectivity .

Q. How should researchers characterize the electronic and structural properties of this compound?

  • Methodological Answer : Use a combination of:
  • Spectroscopy : UV-Vis for π→π* transitions (λ~250–300 nm) and IR for C–F stretching (1100–1200 cm1^{-1}).
  • X-ray crystallography : To resolve crystal packing and bond lengths (C–S bond ~1.70 Å; C–CF3_3 bond ~1.54 Å).
  • Cyclic voltammetry : To determine HOMO/LUMO levels (e.g., EHOMO_{\text{HOMO}} ≈ −5.8 eV in acetonitrile) .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :
  • Use inert atmosphere (N2_2/Ar) due to potential sensitivity to moisture.
  • Avoid skin contact; wear nitrile gloves and work in a fume hood.
  • Monitor thermal stability via DSC (decomposition >200°C). Toxicity studies suggest thiophene derivatives may exhibit hepatotoxicity; conduct in vitro assays (e.g., HepG2 cell viability) prior to biological applications .

Advanced Research Questions

Q. How do steric and electronic effects of trifluoromethyl groups influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The strong electron-withdrawing nature of CF3_3 groups reduces electron density at the α-positions, making Suzuki-Miyaura couplings challenging. Use Pd(PPh3_3)4_4 with bulky ligands (e.g., SPhos) and elevated temperatures (100–120°C) to overcome steric hindrance. Kinetic studies via 19F^{19}\text{F} NMR can track reaction progress .

Q. What computational methods are suitable for modeling the optoelectronic properties of this compound-based polymers?

  • Methodological Answer :
  • DFT calculations : B3LYP/6-31G(d) to optimize geometry and compute bandgaps.
  • TD-DFT : Predict absorption spectra and charge-transfer transitions.
  • Molecular dynamics : Simulate polymer chain packing (e.g., amorphous vs. crystalline phases). Validate with grazing-incidence XRD .

Q. How can ionic liquids (ILs) improve the extraction or purification of this compound from reaction mixtures?

  • Methodological Answer : ILs like 1-pentyl-1-methylpiperidinium bis{(trifluoromethyl)sulfonyl}imide exhibit high selectivity for sulfur-containing compounds. For liquid-liquid extraction:
  • Mix IL with heptane (1:3 v/v) and stir at 308 K for 1 hour.
  • Measure distribution ratios (D > 2.5 for thiophene derivatives) and optimize using NRTL thermodynamic models .

Q. What strategies mitigate data contradictions in spectroscopic assignments for this compound derivatives?

  • Methodological Answer :
  • Cross-validate NMR peaks using 2D techniques (HSQC, HMBC) to resolve overlapping signals.
  • Compare experimental IR/Raman data with computed spectra (Gaussian 16).
  • For ambiguous mass spectrometry fragments (e.g., m/z 230 vs. 245), use high-resolution Q-TOF MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.